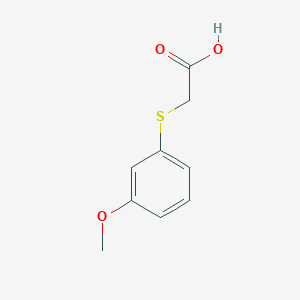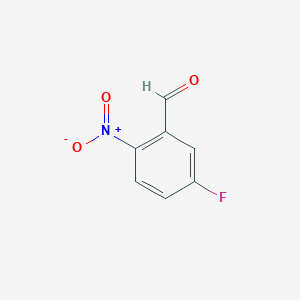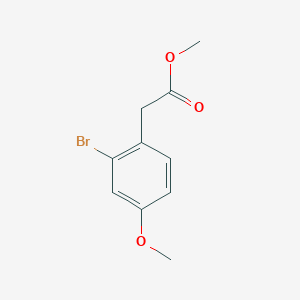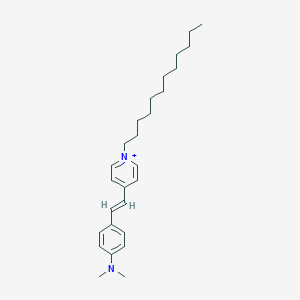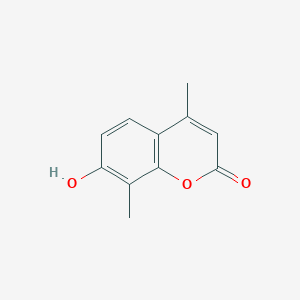
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
Descripción general
Descripción
“7-Hydroxy-4,8-dimethyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 4115-76-8 . It has a molecular weight of 190.2 .
Synthesis Analysis
The synthesis of coumarin heterocycles, such as “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11H10O3 . The Inchi Code for this compound is 1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 .Chemical Reactions Analysis
Coumarins, including “this compound”, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190.2 . The compound’s linear formula is C11H10O3 .Aplicaciones Científicas De Investigación
Cytotoxic and Antimicrobial Activities :
- Some derivatives of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one have demonstrated significant cytotoxic activity. Compounds synthesized from it showed a high degree of bactericidal activity, indicating potential applications in antimicrobial therapies (Khan et al., 2003).
- In another study, derivatives of this compound were found to have broad-spectrum antibacterial activities and potent cytotoxic agents, with some compounds exhibiting high degrees of plant growth inhibition and promising antifungal activity against Candida albicans (Khan et al., 2004).
Potential in Anticancer Drug Development :
- Molecular modeling studies of chromene derivatives suggest they may act as DNA intercalators and qualify as potential leads for new anticancer drugs (Santana et al., 2020).
Histamine Release Inhibition :
- Certain prenylated orcinol derivatives, including forms of this compound, have shown significant inhibition of histamine release from rat peritoneal mast cells, which could be relevant in the treatment of allergic reactions (Iwata et al., 2004).
Analgesic Activity :
- Stereoisomers of related compounds have shown high analgesic activity and low acute toxicity, which could be beneficial in the development of pain management drugs (Pavlova et al., 2015).
Antioxidant Activity :
- Some chromene derivatives exhibited excellent antioxidant activity, indicating potential applications in oxidative stress-related conditions (Bandari et al., 2017).
Anti-HBV Bioactivity :
- A by-product from the thermal rearrangement of a related compound showed potent anti-HBV (Hepatitis B virus) bioactivity, suggesting potential therapeutic applications in hepatitis B treatment (Peng, 2004).
Application in Cancer Treatment :
- Novel compounds bearing a 2,2-dimethyl-2H-chromene unit were found to inhibit ANO1, a protein overexpressed in various carcinomas, making them potential candidates for cancer treatment (Seo et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
7-hydroxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMGVPSTRNMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884035 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4115-76-8 | |
| Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4115-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4,8-dimethylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)
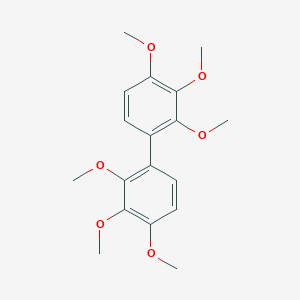
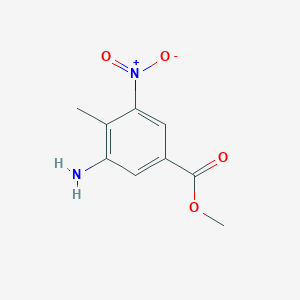
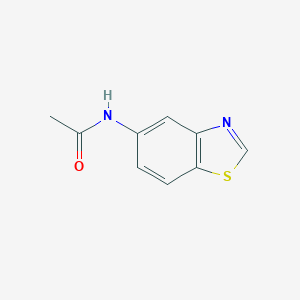
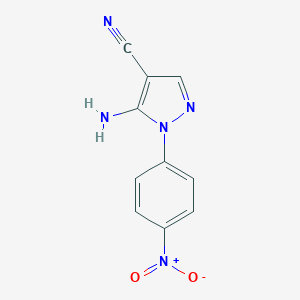


![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
